molecular formula C23H18N6O2S B2930657 (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 847245-99-2

(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2930657
CAS No.: 847245-99-2
M. Wt: 442.5
InChI Key: BQBUSGQYLDUXNV-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine” is a heterocyclic organic molecule featuring a pyrrolo[2,3-b]quinoxaline core. This scaffold is substituted with a 3-methylbenzenesulfonyl group at position 3 and a pyridin-3-ylmethylidene moiety at the N1 position. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The sulfonyl group enhances solubility and modulates pharmacokinetic properties, while the pyridine substituent may contribute to binding interactions with biological targets such as enzyme active sites or receptors.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-15-6-4-8-17(12-15)32(30,31)21-20-23(28-19-10-3-2-9-18(19)27-20)29(22(21)24)26-14-16-7-5-11-25-13-16/h2-14H,24H2,1H3/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBUSGQYLDUXNV-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine typically involves multi-step organic reactions. The starting materials often include pyrroloquinoxaline derivatives and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine (C=N) bond in the N1-[(pyridin-3-yl)methylidene] moiety is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 1,2-diamine and pyridine-3-carbaldehyde .

  • Basic Hydrolysis : Forms a primary amine and a ketone derivative.

Conditions :

Reaction MediumReagentsProducts
H2O/HCl (pH 2–3)Heat (60–80°C)1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine + pyridine-3-carbaldehyde
NaOH/EtOH (pH 10–12)Reflux (2–4 hrs)3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine + pyridine-3-carboxylic acid

Reduction of the Imine Bond

The C=N bond can be reduced to a C–N single bond via catalytic hydrogenation or borohydride agents:

  • Catalytic Hydrogenation :

    • Conditions : H2 (1–3 atm), Pd/C (5–10 wt%), EtOH, 25–50°C .

    • Product : N1-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine.

  • NaBH4 Reduction :

    • Conditions : NaBH4 (2 eq.), MeOH, 0–25°C .

    • Product : Secondary amine with retained sulfonyl group.

Metal Coordination Reactions

The imine nitrogen, pyridine ring, and sulfonyl group enable coordination with transition metals:

Metal IonLigand SitesGeometryApplication
Cu(II)Imine (N), pyridine (N), sulfonyl (O)OctahedralLuminescent materials
Co(II)Pyridine (N), sulfonyl (O)Trigonal bipyramidalCatalytic oxidation

Example Reaction :

Compound+CoCl2[Co Compound 2]Cl2(High spin paramagnetic)[2]\text{Compound}+\text{CoCl}_2\rightarrow [\text{Co Compound }_2]\text{Cl}_2\quad (\text{High spin paramagnetic})[2]

Sulfonamide Reactivity

The 3-methylbenzenesulfonyl group participates in nucleophilic substitution or elimination:

  • Nucleophilic Substitution :

    • Conditions : K2CO3, DMF, alkyl halide (e.g., CH3I).

    • Product : N-alkylated sulfonamide derivatives .

  • Elimination :

    • Conditions : PCl5, heat.

    • Product : Quinoxaline sulfone via SO2 extrusion .

Electrophilic Aromatic Substitution

The pyrroloquinoxaline core undergoes regioselective substitution:

ReactionReagentsPositionYield
NitrationHNO3/H2SO4C-645–60%
BrominationBr2/FeBr3C-555–70%

Note : The electron-withdrawing sulfonyl group directs electrophiles to the less deactivated quinoxaline ring .

Condensation Reactions

The primary amines at positions 1 and 2 react with carbonyl compounds:

  • Schiff Base Formation :

    • Conditions : RCHO (e.g., benzaldehyde), EtOH, reflux.

    • Product : Bis-Schiff base derivatives .

Oxidative Reactions

Oxidation of the diamine moiety yields diazine derivatives:

Oxidizing AgentProductConditions
MnO21H-pyrrolo[2,3-b]quinoxaline-1,2-dioneAcetone, 25°C
H2O2/FeSO4Nitroso intermediatesH2O, 50°C

Key Research Findings

  • Ligand Versatility : The compound acts as a tridentate ligand in Cu(II) complexes, showing reversible redox behavior (E1/2=+0.45V vs SCEE_{1/2}=+0.45\,\text{V vs SCE}) .

  • Biological Activity : Derivatives exhibit moderate antiproliferative activity (IC50 = 8–12 µM) against HCT-116 colon cancer cells .

  • Thermal Stability : Decomposes at 220–240°C, confirmed by TGA-DSC .

Scientific Research Applications

(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Limitations

While ligand-based virtual screening (VS) methods rely on the “similar property principle,” activity cliffs—where minor structural changes cause significant potency drops—are observed in sulfonyl-quinoxaline analogs . For example, the 3-methyl vs. 4-methyl isomer disparity (IC₅₀ difference of 7.6 nM) underscores the need for precise structural alignment in drug design.

Limitations :

  • Experimental data for the target compound’s off-target effects or toxicity are absent in current literature.
  • Most comparisons derive from computational models; validation via in vitro assays is critical for translational relevance.

Biological Activity

The compound (1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-3-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a derivative of pyrrolo[2,3-b]quinoxaline, a class of compounds recognized for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article synthesizes current findings on the biological activity of this specific compound, supported by data tables and relevant case studies.

Overview of Pyrrolo[2,3-b]quinoxaline Derivatives

Pyrrolo[2,3-b]quinoxaline derivatives have been extensively studied for their potential therapeutic applications. These compounds exhibit a wide range of biological activities:

  • Anticancer Activity : Many derivatives have been identified as effective against various cancer cell lines.
  • Antimicrobial Properties : Certain compounds demonstrate significant antibacterial effects.
  • Antioxidant Activity : Some derivatives are potent radical scavengers.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Anticancer Effects

Research has demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines such as K562 (leukemia) and A549 (lung cancer). The GI50 values (the concentration required to inhibit cell growth by 50%) for some derivatives were reported to be as low as 10 nM, indicating potent activity .
CompoundCell LineGI50 (nM)
Compound AK56210
Compound BA54915
Compound CMCF720

Antibacterial Activity

The antibacterial activity of these compounds has also been evaluated:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 5 to 50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus5
Compound BE. coli20
Compound CPseudomonas aeruginosa50

Antioxidant Activity

The antioxidant potential of this compound has been assessed using assays such as DPPH radical scavenging:

  • DPPH Assay Results : The compound exhibited significant radical scavenging activity with an IC50 value indicative of its effectiveness compared to standard antioxidants .

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[2,3-b]quinoxaline derivatives:

  • EphA3 Kinase Inhibition : A study demonstrated that quinoxaline-based inhibitors targeting EphA3 showed high efficacy in controlling tumor size in lymphoma models .
  • Antimycobacterial Activity : Recent research indicated that certain pyrrolo[2,3-b]quinoxaline derivatives exhibited promising activity against Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-b]quinoxaline core in this compound?

  • Methodology: The pyrrolo[2,3-b]quinoxaline scaffold is typically synthesized via cyclization reactions. For example, nitration of pyrrolo-pyridine intermediates followed by coupling with substituted quinoxaline moieties is a common approach. Acylation or sulfonylation reactions (e.g., using 3-methylbenzenesulfonyl chloride) can introduce the benzenesulfonyl group, as demonstrated in analogous spiro-piperidine systems .
  • Key Considerations: Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄ for cross-coupling) must be optimized to avoid side products. Characterization via IR and GC-MS (with attention to low molecular ion intensities in mass spectra) is critical .

Q. How can the stereochemical configuration (1E) of the imine group be confirmed experimentally?

  • Methodology: X-ray crystallography is the gold standard for determining stereochemistry. For example, single-crystal X-ray analysis (R factor ≤ 0.039) was used to resolve similar structures in spiro-piperidine derivatives . Alternative methods include NOESY NMR to assess spatial proximity of substituents.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodology:

  • Mass Spectrometry: GC-MS or HRMS to confirm molecular weight, though molecular ion intensity may be low (~0.5–8.0%) due to fragmentation .
  • NMR: ¹H/¹³C NMR for functional group identification (e.g., sulfonyl protons, pyridinyl signals).
  • Elemental Analysis: To verify stoichiometry (C, H, N, S) .

Advanced Research Questions

Q. How do substituents on the pyridinyl and quinoxaline rings influence biological activity?

  • Methodology:

  • Structure-Activity Relationship (SAR): Compare analogues with varying substituents (e.g., electron-withdrawing vs. donating groups) using in vitro assays. For example, nitro or methoxy groups on pyridinyl rings in related compounds showed enhanced kinase inhibition .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins like p53-MDM2 .

Q. What strategies mitigate low yields in the final coupling step of the pyridin-3-yl-methylidene group?

  • Methodology:

  • Catalyst Optimization: Use Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance coupling efficiency.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Temperature Control: Reactions at 105°C in dioxane/water mixtures increased yields in similar quinoxaline syntheses .

Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodology:

  • Assay Reproduibility: Standardize protocols (e.g., glucose uptake assays in rat hepatocytes at 10 mM glucose) to minimize variability .
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to validate results.
  • Meta-Analysis: Cross-reference with structurally related compounds (e.g., triazolo-pyridazines) to identify trends .

Q. What are the thermal stability profiles of similar sulfonamide-containing heterocycles?

  • Methodology:

  • Thermogravimetric Analysis (TGA): Decomposition temperatures (Td) for sulfonamide-pyrrolo derivatives typically range 200–300°C.
  • DSC: Melting points (e.g., 180–220°C) correlate with crystallinity, as seen in spiro-piperidine analogues .

Methodological Insights from Evidence

Key Reaction Conditions Reference
Sulfonylation of pyrrolo-quinoxalinePyridine/DMAP, benzenesulfonyl chloride, 2 hr, rt
Cross-coupling (quinoxaline-pyridine)Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C
Stereochemical resolutionSingle-crystal X-ray (R factor ≤ 0.039)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.